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Introduction

ARRY-440 (also known as PF-07799933 and Claturafenib) is a next-generation, orally
bioavailable, and brain-penetrant selective inhibitor of the BRAF serine/threonine-protein
kinase.[1] It is designed to target BRAF-mutant tumors, including those with primary brain
tumors or brain metastases.[2][3][4] Preclinical and early clinical data suggest that ARRY-440
holds promise in overcoming some of the limitations of previous BRAF inhibitors, such as
acquired resistance and poor central nervous system (CNS) penetration.[3][5][6]

These application notes provide a summary of the available data on ARRY-440 for the
treatment of brain metastases, along with representative protocols for preclinical and clinical
evaluation.

Mechanism of Action

ARRY-440 is a potent and selective inhibitor of BRAF, targeting both monomeric and dimeric
forms of the kinase.[6] Unlike first-generation BRAF inhibitors, which can lead to paradoxical
activation of the MAPK pathway in BRAF wild-type cells, ARRY-440 is designed to minimize
this effect by sparing ARAF and CRAF.[6] Its ability to inhibit both BRAF monomers and dimers
allows it to be active against a broader range of BRAF mutations, including Class | (V600),
Class Il, and Class Il alterations.[1][6] The enhanced brain penetrance of ARRY-440 is a key
feature, addressing a critical unmet need in patients with BRAF-mutant brain metastases.[3][5]
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Caption: Simplified diagram of the MAPK signaling pathway and the inhibitory action of ARRY-
440 on BRAF.

Preclinical Data

Preclinical studies have demonstrated the potent anti-tumor activity of ARRY-440 in BRAF-
mutant cancer models, including those resistant to first-generation BRAF inhibitors.[3][5] In vivo
studies have shown that ARRY-440, both as a single agent and in combination with the MEK
inhibitor binimetinib, can inhibit tumor growth systemically and in the brain in mouse xenograft
models harboring BRAF mutations.[6]

. i

Cell Line BRAF Mutation ARRY-440 IC50 (nmoliL)
BRAF Class | Mutant V600E 0.7-7

BRAF Class Il Mutant Various 10- 14

BRAF Class Ill Mutant Various 0.8-7.8

BRAF Wild-Type - >9800

Note: Data extracted from a
publication by Yaeger et al.
and presented in a structured
format.

Clinical Data

A first-in-human, Phase 1, open-label, dose-escalation, and dose-expansion study
(NCT05355701) is currently evaluating the safety, tolerability, pharmacokinetics, and anti-tumor
activity of ARRY-440 as a single agent and in combination with binimetinib or cetuximab in
patients with advanced solid tumors harboring BRAF alterations.[2][4][7][8] The study includes
patients with primary brain tumors and brain metastases.[2][4][9]

Patient Demographics and Disease Characteristics
(Phase 1, as of Aug 24, 2023)
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Characteristic Value

Total Patients 30

Melanoma (43%), Colorectal Cancer (17%),
Tumor Types Primary Brain Tumor (13%), Thyroid (10%),
Other (7%)

Class | (V600E) (73%), Class Il (13%), Class llI
(13%)

BRAF Mutation Class

Note: Data extracted from an abstract by Yaeger
et al.[6]

Preliminary Efficacy in Patients with Brain Tumors
(Phase 1)

As of the data cutoff of August 24, 2023, ARRY-440 has shown promising anti-tumor activity in
the brain.[6]
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Number of

Confirmed
Evaluable Notable
. . Responses .
Dose Level Treatment Patients with . Responses in
(Systemic and .
BRAF V600E+ ] Brain
Brain)
Cancer
1 Complete
ARRY-440 + Response in a
225 mg BID S 7 4 _ _
binimetinib Primary Brain

Tumor patient

Note: Data
extracted from
an abstract by
Yaeger et al.[6] A
fifth confirmed
response in a
second primary
brain tumor
patient was
reported after the
data cutoff.[6]

Experimental Protocols
Preclinical Evaluation of ARRY-440 in a Brain Metastasis
Xenograft Model

This protocol describes a representative method for evaluating the efficacy of ARRY-440 in an
in vivo model of BRAF-mutant brain metastases.
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1. Cell Culture

BRAF V600E-mutant cell line
(e.g., A375, SK-MEL-28)

2. Intracranial Implantation

Stereotactic injection of tumor cells
into the striatum of immunodeficient mice.

3. Tumor Growth Monitoring

Bioluminescence imaging (BLI) or MRI
to monitor tumor growth.

4. Treatment Initiation

Randomize mice into treatment groups:
- Vehicle control
- ARRY-440 (oral gavage)
- ARRY-440 + Binimetinib

5. Efficacy|Evaluation

- Monitor tumor growth (BLI/MRI)
- Assess survival
- Histological analysis of brains at endpoint

Click to download full resolution via product page
Caption: Workflow for a preclinical brain metastasis xenograft study.
Methodology:

e Cell Culture: Culture a human BRAF V600E-mutant melanoma or other relevant cancer cell
line (e.g., A375) in appropriate media. For in vivo imaging, cells should be transduced to
express a reporter gene such as luciferase.

e Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).
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e Intracranial Injection:
o Anesthetize mice and secure them in a stereotactic frame.
o Create a burr hole in the skull over the desired injection site (e.g., right striatum).

o Slowly inject approximately 5 x 10"5 tumor cells in a small volume (e.g., 2-5 pL) of sterile
PBS.

e Tumor Growth Monitoring:

o Monitor tumor growth using bioluminescence imaging (BLI) or magnetic resonance
imaging (MRI) weekly.

e Treatment:
o When tumors reach a predetermined size, randomize mice into treatment groups.

o Administer ARRY-440 (e.g., 25-50 mg/kg) and/or binimetinib (e.g., 10-20 mg/kg) or vehicle
control daily by oral gavage.

o Endpoint Analysis:

o Continue treatment and monitoring until a predefined endpoint (e.g., neurological
symptoms, significant weight loss, or a specific tumor volume).

o Euthanize mice and collect brains for histological analysis (H&E staining,
immunohistochemistry for p-ERK, Ki67, etc.).

o Analyze survival data using Kaplan-Meier curves.

Clinical Trial Protocol for ARRY-440 in Patients with
Brain Metastases (Representative)

This protocol outlines the key elements of a clinical trial for evaluating ARRY-440 in patients
with BRAF-mutant solid tumors and brain metastases, based on the design of the
NCT05355701 study.[2][4][7][8]
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Caption: High-level workflow for a clinical trial of ARRY-440 in patients with brain metastases.
Key Methodologies:

» Patient Population: Patients with advanced or metastatic solid tumors with a documented
BRAF V600 or non-V600 Class II/lll alteration who have progressed on prior therapies.[2]
Patients with stable, asymptomatic, or symptomatic brain metastases may be eligible.[8]

o Study Design: Phase 1, open-label, dose-escalation and dose-expansion study.[2]
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o Dose Escalation: To determine the maximum tolerated dose (MTD) and recommended
Phase 2 dose (RP2D) of ARRY-440 as a single agent and in combination.

o Dose Expansion: To further evaluate the safety, tolerability, and anti-tumor activity in
specific patient cohorts.

o Treatment: ARRY-440 administered orally, once or twice daily, as a single agent or in
combination with binimetinib or cetuximab.[6][7]

e Assessments:
o Safety: Monitor for adverse events (AEs) according to CTCAE.
o Efficacy:
» Systemic tumor response assessed by CT or MRI according to RECIST 1.1.

» [ntracranial tumor response assessed by brain MRI according to RECIST 1.1 for brain
metastases and RANO criteria for primary brain tumors.[2]

o Pharmacokinetics: Plasma samples collected to determine the pharmacokinetic profile of
ARRY-440.

Conclusion

ARRY-440 is a promising next-generation BRAF inhibitor with demonstrated brain penetrance
and clinical activity in patients with BRAF-mutant tumors, including those with brain
metastases. The ongoing Phase 1 clinical trial will provide more definitive data on its efficacy
and safety in this patient population. The provided protocols offer a framework for further
preclinical and clinical investigation of ARRY-440 and similar agents targeting CNS
malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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